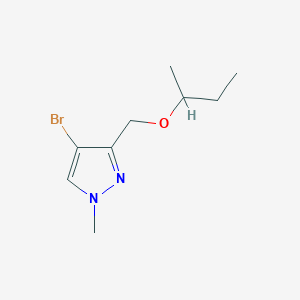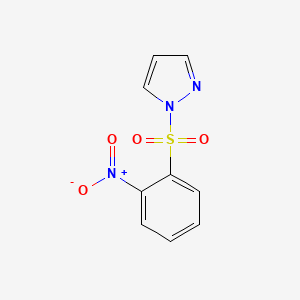
3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone” is a chemical compound. Its exact properties and applications could not be found in the available resources .
Synthesis Analysis
While specific synthesis methods for “3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone” were not found, trifluoromethylated compounds are often used in the agrochemical and pharmaceutical industries . The synthesis of these compounds is an important research topic .
Molecular Structure Analysis
The molecular structure of “3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone” could not be found in the available resources .
Chemical Reactions Analysis
Specific chemical reactions involving “3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone” were not found in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone” could not be found in the available resources .
Scientific Research Applications
Synthetic Advancements
3-Amino-2-(trifluoromethyl)-4(3H)-quinazolinone is a significant compound in the realm of heterocyclic chemistry, with extensive applications. The compound is a derivative of 4(3H)-quinazolinone, a frequently encountered heterocycle. The advancements in the synthesis of 4(3H)-quinazolinones have been noteworthy. Techniques such as cyclocondensation of benzoyl chlorides with 2-amino-N-heterocycles have been employed to form 4(3H)-quinazolinones in moderate yields, presenting a broad structural scope for the reaction and allowing quick access to quinazolinones bearing a range of peripheral functionality. Furthermore, the synthesis has been optimized through various methods, including metal-free reactions, ultrasonic irradiation, and the use of heterogeneous catalysts like palladium on activated charcoal (Pd/C), significantly enhancing the efficiency and yield of the desired quinazolinones (Deetz et al., 2001), (Mirza, 2016), (Heravi et al., 2009), (Natte et al., 2015).
Biological Applications
The versatility of 3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone is evident in its biological applications. The compound and its derivatives have been found to possess a broad spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic properties. For instance, certain 4(3H)-quinazolinone derivatives have shown moderate to good antiviral activity, including inhibition of clinically relevant mutant variants of HIV-1. Moreover, the synthesis of novel 3-amino-2-(1H)-thioxo-4(3H)-quinazolinone derivatives and their biological evaluation have highlighted their antimicrobial potential. The cytotoxic effects of quinazolinone-1, 3, 4-oxadiazole derivatives against cell lines like MCF-7 and HeLa further underline the potential of these compounds in therapeutic applications (Ammar et al., 2011), (Corbett et al., 2000), (Nawrocka et al., 2012), (Hassanzadeh et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-2-(trifluoromethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(16)15(8)13/h1-4H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPFURGPALIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Diphenylamino)-2-oxoethoxy]acetic acid](/img/structure/B2697399.png)



![N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2697403.png)
![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol](/img/structure/B2697405.png)

![4,4'-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile](/img/structure/B2697410.png)



![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2697414.png)

